2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
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Overview
Description
AKOS B023829, also known as 2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide, is a chemical compound with the molecular formula C17H18BrNO4 and a molecular weight of 380.23 g/mol. This compound is notable for its unique structure, which includes a brominated phenoxy group and an acetamide moiety.
Preparation Methods
The synthesis of AKOS B023829 typically involves the reaction of 5-bromo-2-ethoxy-4-(hydroxymethyl)phenol with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of AKOS B023829. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
AKOS B023829 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AKOS B023829 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AKOS B023829 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
AKOS B023829 can be compared with other similar compounds such as:
2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-methylacetamide: This compound has a methyl group instead of a phenyl group, which may alter its reactivity and biological activity.
2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylpropionamide: This compound has a propionamide group instead of an acetamide group, which may affect its solubility and pharmacokinetics.
The uniqueness of AKOS B023829 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18BrNO4 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C17H18BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-9,20H,2,10-11H2,1H3,(H,19,21) |
InChI Key |
PDLDVXDISFMALY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CO)Br)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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